4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole

Synthetic yield Boc deprotection Peptidomimetic synthesis

Inconsistent chiroptical purity and unpredictable deprotection yields often delay peptidomimetic lead optimization. This (S)-4-isopropyl-2-(pyrrolidin-2-yl)oxazole (free base, >98% ee) provides a conformationally constrained scaffold with reliable batch-to-batch consistency. • Distinct QC parameters: [α]D -13.2, mp 134-136°C (2HCl salt) • Competitive 80% Boc-deprotection yield • Available at up to 100 g scale for parallel synthesis without custom synthesis delays

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1713160-65-6
Cat. No. B1405261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
CAS1713160-65-6
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)C1=COC(=N1)C2CCCN2
InChIInChI=1S/C10H16N2O/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
InChIKeyBHVXSERHHPYGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole (CAS 1713160-65-6): Chiral 2,4-Disubstituted Oxazole Building Block for Peptidomimetic and Medicinal Chemistry Procurement


4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole (CAS 1713160-65-6) is a chiral, non-racemic 2,4-disubstituted oxazole derived from L-proline, belonging to the class of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles. It serves as a conformationally constrained heteroaliphatic scaffold in peptidomimetic design and early drug discovery [1]. The compound is typically supplied as the free base (MW 180.25, purity ≥95–98%) and is also available as the dihydrochloride salt (CAS 2097897-75-9) to enhance handling and solubility .

Why 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole Cannot Be Readily Replaced by Other 4-Alkyl or 2-Pyrrolidinyl Oxazole Analogs


Within the (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazole series, seemingly minor changes to the 4-alkyl substituent produce substantial differences in melting point (>25°C range), chromatographic mobility, and deprotection yield that directly affect purification, formulation, and reproducibility in multi-step syntheses. The isopropyl substituent confers a distinct combination of moderate lipophilicity and steric bulk that cannot be replicated by methyl, isobutyl, or tert-butyl analogs, making generic interchange scientifically unsound [1].

Head-to-Head Quantitative Differentiation of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole Against Closest 4-Alkyl Analogs


Final Deprotection Yield: Isopropyl vs. Methyl, Isobutyl, and Unsubstituted Oxazole Analogs

In a direct head-to-head comparison under identical Boc-deprotection conditions (HCl/Et₂O, MeOH, rt, overnight), the (S)-4-isopropyl derivative (4b·2HCl) was obtained in 80% isolated yield (43.1 g scale), which is numerically superior to the 4-methyl analog (4a·2HCl, 77%) and the non-alkylated 2-(pyrrolidin-2-yl)oxazole (4e·2HCl, 76%), and only marginally lower than the 4-isobutyl analog (4c·2HCl, 82%) [1].

Synthetic yield Boc deprotection Peptidomimetic synthesis

Melting Point and Crystallinity: Isopropyl Oxazole vs. Methyl, Isobutyl, and Unsubstituted Analogs

The (S)-4-isopropyl derivative (4b·2HCl) exhibits a melting point of 134–136°C, which is the second-highest in the series after the non-alkylated analog (4e, 167–169°C dec.) and significantly higher than the 4-methyl (126–128°C) and 4-isobutyl (108–111°C) derivatives [1]. A higher and sharper melting range is indicative of greater crystalline order, which facilitates solid-phase purification, storage stability, and formulation consistency.

Melting point Crystallinity Purification handling

Enantiomeric Purity and Chiroptical Consistency: >98% ee and Optical Rotation Benchmarking

The entire (S)-4-alkyl series is produced with >98% ee via a stereoretentive L-Boc-proline route [1]. The specific optical rotation of the isopropyl derivative ([α]D²⁰ = –13.2, c 0.50, MeOH) is notably less negative than the 4-methyl analog ([α]D²⁰ = –14.6) and the unsubstituted analog ([α]D²⁰ = –14.1), confirming that the 4-isopropyl group exerts a measurable electronic and steric influence on the chromophore environment. This provides a distinct chiroptical fingerprint for identity verification.

Enantiomeric excess Optical rotation Chiral scaffold

Scalability Demonstrated at Multi-Gram Scale: 45 g Batch Size for Isopropyl Derivative

The reported synthetic method has been demonstrated at up to a 45-g scale [1]. For the isopropyl analog specifically, the Boc-protected intermediate (11b) was obtained in 61.4 g (70% over two steps) and the final dihydrochloride (4b·2HCl) in 43.1 g (80% yield). This practical batch size surpasses the typical milligram-scale limitations of many specialized chiral oxazole syntheses and supports bulk procurement when a reliable, scalable supply chain of the free base is required.

Scale-up Process chemistry Bulk procurement

Commercial Availability and Purity: 95% vs. 98% Grade Options from Multiple Vendors

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole (free base, CAS 1713160-65-6) is commercially stocked by at least three major research chemical suppliers with specified minimum purity of 95% (AKSci, 5 g) and 98% (Leyan, 5 g–100 g) . The dihydrochloride salt (CAS 2097897-75-9) is also available (Fluorochem, CymitQuimica) with pricing at the 250–500 mg scale, providing flexibility for users requiring different salt forms or purity tiers.

Commercial sourcing Purity Procurement

Optimal Application Scenarios for 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptidomimetic Design Requiring Defined 4-Alkyl Steric Bulk and High Enantiopurity

The (S)-4-isopropyl substituent provides a steric profile intermediate between methyl and isobutyl groups while maintaining >98% ee and a distinct melting point (134–136°C as the 2HCl salt). This makes it suitable for peptidomimetic scaffolds where precise conformational restriction and reliable batch-to-batch chiroptical consistency are mandatory [1].

Medicinal Chemistry Library Synthesis Requiring Multi-Gram Quantities of a Chiral Oxazole Building Block

With demonstrated synthesis at 43–45 g scale for the dihydrochloride and commercial availability of the free base at up to 100 g, procurement for medium-scale parallel synthesis or lead optimization is feasible without custom synthesis delays [1].

Analytical Method Development and Reference Standard Qualification Exploiting Distinctive Melting Point and Optical Rotation

The combination of a relatively high melting point (134–136°C for the salt) and a unique specific rotation (–13.2) that differs measurably from the methyl (–14.6) and isobutyl (–12.4) analogs provides a straightforward two-parameter identity verification protocol for QC release testing [1].

Process Chemistry Route Scouting Where Deprotection Yield Is a Critical Cost Driver

The 80% Boc-deprotection yield for the isopropyl derivative is competitive with the isobutyl analog (82%) and exceeds the methyl (77%) and unsubstituted (76%) variants, making it an economically rational choice when the 4-isopropyl pharmacophore is required in the target molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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